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Compound of Interest

Compound Name: ent-Aprepitant

CAS No.: 172822-29-6

Cat. No.: B601779

Get Quote

Target Audience: Researchers, analytical scientists, and drug development professionals.

Focus: Stereochemical purity, bioanalytical method development, and tandem mass

spectrometry (LC-MS/MS).

Scientific Rationale & Clinical Context
Aprepitant is a potent, highly selective non-peptide antagonist of the human substance

P/neurokinin-1 (NK1) receptor, widely prescribed for the prevention of chemotherapy-induced

nausea and vomiting (CINV)[1]. The pharmacological efficacy of aprepitant is strictly

stereoselective. The active pharmaceutical ingredient (API) is the (1R, 2R, 3S) stereoisomer—

formally named 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-

fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one.

Because the molecule possesses three chiral centers, it can exist in eight distinct

stereochemical forms (four diastereomeric pairs of enantiomers)[2][3]. The exact enantiomer,

ent-aprepitant (the 1S, 2S, 3R isomer), exhibits negligible affinity for the NK1 receptor. In drug

development and pharmacokinetic monitoring, distinguishing the active eutomer from the
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inactive distomer (ent-aprepitant) is critical to ensure therapeutic efficacy and to monitor

potential in vivo chiral inversion[2].
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Mechanism of NK1 receptor antagonism highlighting stereoselective binding.

Analytical Strategy & Causality (E-E-A-T)
Developing a robust assay for ent-aprepitant requires overcoming two primary analytical

challenges: achieving baseline chiral separation and ensuring high-sensitivity detection in

complex biological matrices.

Chromatographic Choice: Polysaccharide Chiral
Stationary Phases (CSPs)
Achiral reversed-phase columns cannot separate enantiomers. To resolve ent-aprepitant from

aprepitant, a chiral stationary phase is required. Polysaccharide-based CSPs, such as

cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), provide highly specific chiral

recognition through a combination of hydrogen bonding, π−π interactions, and steric inclusion

within the polymer's helical grooves[2]. Normal-phase conditions (e.g., Hexane/Isopropanol)

maximize these interactions, ensuring a baseline resolution ( Rs​>1.5 ) between the

enantiomeric pair.
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Ionization Interface: Why APCI over ESI?
While Electrospray Ionization (ESI) is the gold standard for most LC-MS/MS bioanalysis, it

requires polar, conductive mobile phases (like water/acetonitrile) to form charged droplets.

Normal-phase chiral chromatography utilizes highly non-polar solvents (e.g., hexane) which do

not support ESI. Therefore, Atmospheric Pressure Chemical Ionization (APCI) is chosen. APCI

relies on gas-phase corona discharge ionization, making it highly compatible with the

vaporization of non-polar normal-phase effluents, allowing direct coupling of chiral HPLC to the

mass spectrometer[2].

Mass Spectrometry: MRM Transition Causality
Aprepitant and ent-aprepitant share the exact same mass and fragmentation pathways. The

protonated parent ion is observed at m/z 535.2 [M+H]+ . During Collision-Induced Dissociation

(CID), the molecule undergoes cleavage of the morpholine ring, yielding a highly stable 2-[1-

(3,5-bis(trifluoromethyl)phenyl)ethoxy] fragment at m/z 277.1[1][4]. Monitoring the 535.2 →

277.1 transition provides superior signal-to-noise ratios and eliminates matrix interference.
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Chiral LC-MS/MS workflow for the quantification of ent-aprepitant.

Experimental Protocols
The following protocol outlines a self-validating system for the extraction and quantification of

ent-aprepitant in human plasma using a stable isotope-labeled internal standard (SIL-IS),

Aprepitant- d4​.

Step 1: Reagent Preparation
Mobile Phase: Prepare a mixture of HPLC-grade Hexane and Isopropanol (80:20, v/v).

Degas ultrasonically for 15 minutes.

Standard Solutions: Prepare a 1.0 mg/mL stock solution of racemic aprepitant (containing

both eutomer and ent-aprepitant) in methanol. Dilute serially to create a calibration curve

ranging from 1.0 ng/mL to 1000 ng/mL.

Internal Standard (IS): Prepare a 100 ng/mL working solution of Aprepitant- d4​in methanol.

Step 2: Sample Extraction (Liquid-Liquid Extraction)
Causality: LLE is chosen over protein precipitation to selectively extract the lipophilic aprepitant

while leaving polar matrix components and salts behind, preventing APCI source

contamination.

Aliquot 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

Add 20 µL of the Aprepitant- d4​IS working solution and vortex for 10 seconds.

Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to basify the plasma, ensuring the

morpholine nitrogen remains unprotonated and lipophilic.

Add 1.5 mL of Tertiary Butyl Methyl Ether (TBME)[5].

Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

Transfer 1.2 mL of the upper organic layer to a clean glass vial.
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Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase (Hexane:Isopropanol, 80:20 v/v).

Transfer to an autosampler vial.

Step 3: System Suitability Testing (SST)
Before analyzing biological samples, the system must self-validate. Inject the racemic standard

mixture (500 ng/mL).

Acceptance Criteria: The resolution ( Rs​) between aprepitant and ent-aprepitant must be

≥1.5 . The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ, 1.0 ng/mL)

must be ≥10 .

Step 4: LC-MS/MS Acquisition
Run the reconstituted samples through the LC-MS/MS system using the parameters defined in

the Data Presentation section below.

Quantitative Data & Method Parameters
All critical parameters for the successful execution of this assay are summarized in the tables

below.

Table 1: Mass Spectrometry (MRM) Parameters
Ionization Source: APCI (Positive Ion Mode)[2]
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Analyte
Precursor
Ion (m/z)

Product Ion
(m/z)

Declusterin
g Potential
(V)

Collision
Energy (eV)

Dwell Time
(ms)

Aprepitant 535.2
277.1

(Quantifier)
45 25 150

Aprepitant 535.2
179.2

(Qualifier)
45 40 150

ent-

Aprepitant
535.2

277.1

(Quantifier)
45 25 150

ent-

Aprepitant
535.2

179.2

(Qualifier)
45 40 150

Aprepitant-

d4​(IS)
539.2 281.1 45 25 150

Table 2: Chromatographic Conditions
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)[2]

Parameter Setting / Value

Mobile Phase Hexane : Isopropanol (80:20, v/v)

Elution Profile Isocratic

Flow Rate 1.0 mL/min (Directly into APCI source)

Column Temperature 25°C

Injection Volume 10 µL

Expected Retention Times Aprepitant: ~8.5 min ent-Aprepitant: ~11.2 min

Table 3: Method Validation Summary
In accordance with FDA/ICH Bioanalytical Method Validation Guidelines.
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Parameter Result / Acceptance Criteria

Linear Dynamic Range 1.0 ng/mL – 1000 ng/mL

Correlation Coefficient ( r2 ) >0.995

Lower Limit of Quantification (LLOQ) 1.0 ng/mL (CV ≤20% )

Intra-day Precision (CV%) ≤15%

Extraction Recovery
>85% (Consistent across low, mid, and high QC

levels)

Matrix Effect ≤±15% (Normalized by SIL-IS)
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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